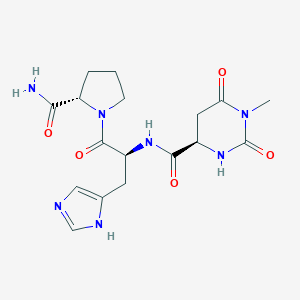
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate, commonly known as Pro-His, is a dipeptide molecule with potential applications in various scientific research fields. It is synthesized through a chemical process and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Pro-His is not fully understood, but it is believed to work by activating certain signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Pro-His has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Pro-His has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal studies. Pro-His has been shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
Pro-His has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Pro-His is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling Pro-His in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Pro-His. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His could also be studied for its potential use in improving mitochondrial function and treating mitochondrial disorders. Additionally, further research could be done to better understand the mechanism of action of Pro-His and its effects on cellular signaling pathways.
Synthesemethoden
Pro-His is synthesized through a chemical process involving the reaction of L-histidine and L-proline. The reaction is catalyzed by the enzyme prolyl-tRNA synthetase, which adds the proline amino acid to the tRNA molecule. The resulting molecule is then coupled with L-histidine to form Pro-His. This process is commonly used in the synthesis of dipeptide molecules and is relatively simple and efficient.
Wissenschaftliche Forschungsanwendungen
Pro-His has potential applications in various scientific research fields, including biochemistry, pharmacology, and physiology. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His has also been studied for its antioxidant and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
128111-67-1 |
|---|---|
Produktname |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate |
Molekularformel |
C17H23N7O5 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11+,12+/m1/s1 |
InChI-Schlüssel |
LQZAIAZUDWIVPM-WOPDTQHZSA-N |
Isomerische SMILES |
CN1C(=O)C[C@@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Kanonische SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Andere CAS-Nummern |
128111-67-1 |
Synonyme |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl )-L-histidyl-, (R)-, hydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



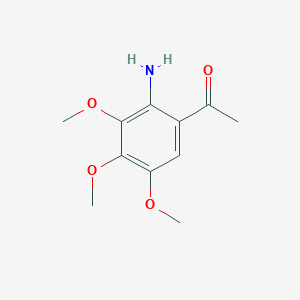
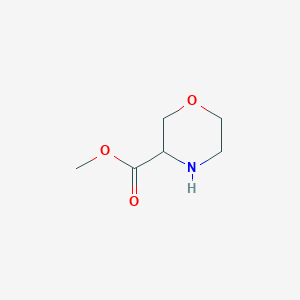
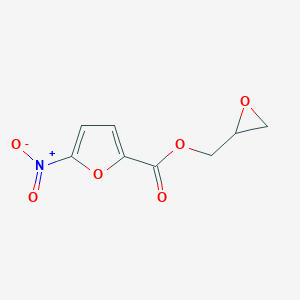
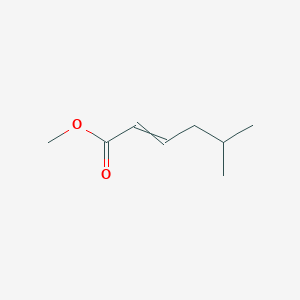
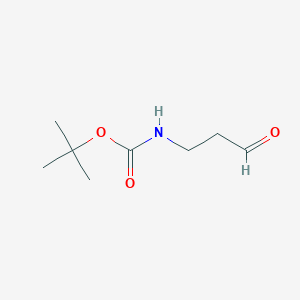
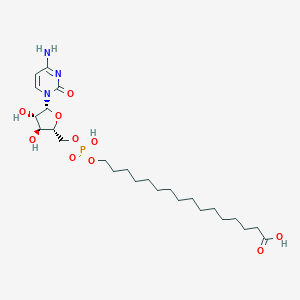
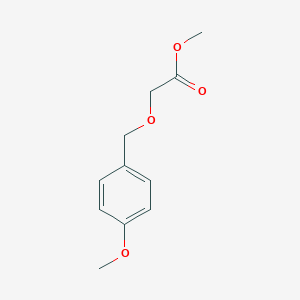
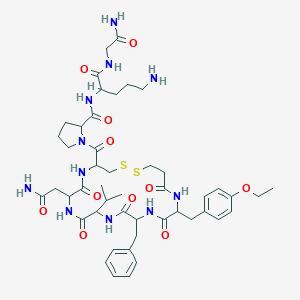
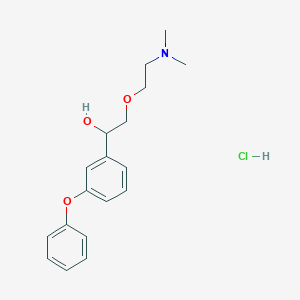
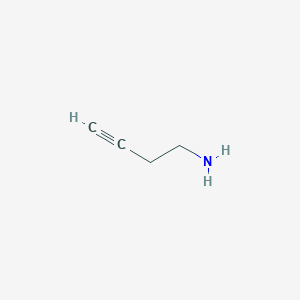
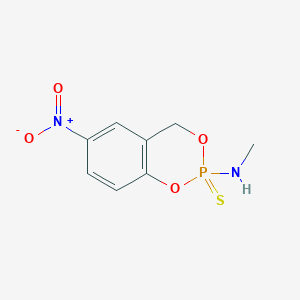
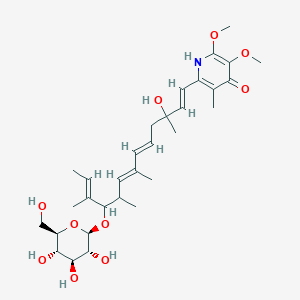
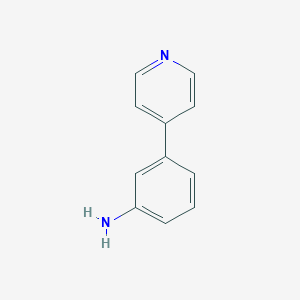
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)